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Compound of Interest

Compound Name:
Methyl 2-(2-

oxocyclopentyl)acetate

CAS No.: 4934-95-6

Cat. No.: B1338686

Get Quote

Executive Summary & Compound Identity
Methyl 2-(2-oxocyclopentyl)acetate (CAS 4934-95-6) is a critical intermediate in the

synthesis of jasmonoid fragrances (e.g., Methyl Dihydrojasmonate/Hedione) and

pharmaceutical scaffolds.[1] Structurally, it consists of a cyclopentanone ring substituted at the

-position with a methyl acetate side chain.[1]

This guide provides a definitive spectroscopic analysis of this compound, distinguishing it from

its structural analogues—specifically the starting material (Cyclopentanone) and the isomeric

-keto ester (Methyl 2-oxocyclopentanecarboxylate).[1]

Structural Distinction (Critical for Analysis)[2]
Target Compound (CAS 4934-95-6): A
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-keto ester.[1] The ester group is separated from the ring ketone by a methylene (

) spacer.[1] This isolation prevents conjugation, resulting in distinct, independent carbonyl
signals and negligible enolization.

Common Alternative (CAS 10472-24-9): A

-keto ester.[1] The ester is directly attached to the ring. This system exhibits significant
electronic interaction and potential keto-enol tautomerism.[1]

Characteristic FTIR Profile (CAS 4934-95-6)[1]
The FTIR spectrum of Methyl 2-(2-oxocyclopentyl)acetate is dominated by the vibrational

modes of the strained cyclic ketone and the acyclic ester.[1]

Key Characteristic Peaks[1][3][4]
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Functional Group
Wavenumber (

)
Intensity

Vibrational Mode
Assignment

Cyclopentanone 1740 – 1748 Strong, Sharp

Ring Carbonyl

Stretch. Shifted to

higher frequency (vs.

acyclic

) due to ring strain

(bond angle

compression).[1]

Ester 1735 – 1745 Strong, Sharp

Ester Carbonyl

Stretch. Often

overlaps with the ring

ketone, creating a

broadened or split

doublet peak centered

at

.[1]

Ester 1160 – 1250 Strong

Stretching.

Characteristic

"fingerprint" for methyl

esters.[1] usually two

bands (

and

).

Alkane 2950 – 2870 Medium

Stretch. Methylene (

) and Methyl (

) vibrations.[1]
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Methoxy 2840 – 2850 Weak Stretch. Specific to the

methyl ester moiety.[1]

Ring Skeleton 1400 – 1450 Medium
Scissoring/Bending.

Cyclopentane ring

deformations.

Expert Insight: Unlike conjugated systems, the carbonyls here act independently. However, their

proximity in frequency often results in a single, intense, and broadened absorption band rather

than two distinct peaks. High-resolution scans are required to resolve the doublet.[1]

Comparative Analysis: Alternatives & Impurities
Distinguishing the target product from starting materials and isomers is the primary challenge in

process monitoring.

Table 1: Spectral Differentiation Matrix
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Feature
Target: Methyl 2-(2-

oxocyclopentyl)aceta

te (CAS 4934-95-6)

Alternative: Methyl

2-

oxocyclopentanecar

boxylate (CAS
10472-24-9)

Starting Material:

Cyclopentanone

(CAS 120-92-3)

Structure Class -Keto Ester (Spacer)
-Keto Ester (Direct

attachment)
Cyclic Ketone

Carbonyl Region

Doublet/Broad (

).[1] Independent

modes.

Split/Complex.

Interaction between

groups.[1][2] Potential

H-bonding shifts.

Singlet (

).[1] Very sharp.

Enol Features
Absent. (No

conjugation possible).

Possible. Weak bands

at

(

) and broad

if enolized.

Absent.

Ester
Present (

).[1]

Present (

). Often shifted due to

conjugation.[1]

Absent. (Key indicator

of reaction

completion).

Differentiation

Clean spectrum. No

or

.

"Messier" spectrum

due to tautomerism.[1]

Simpler spectrum.

Lacks ester bands.[1]

Diagram 1: Structural Logic & Spectral Shift
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Caption: Logical flow distinguishing the target from its isomer based on structural connectivity

and resulting spectral features (Enol vs. Keto).

Experimental Protocol: Validated Characterization
Workflow
To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol for acquiring

the FTIR spectrum.

Materials
Sample: Crude or purified Methyl 2-(2-oxocyclopentyl)acetate (>95% purity recommended

for reference).

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Accessory: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal is preferred over

liquid cells for ease of cleaning and path length consistency.

Step-by-Step Methodology
Background Acquisition:

Clean the ATR crystal with Isopropanol. Ensure no residue remains (check for "ghost"

peaks at
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or

).[1]

Collect a background air spectrum (32 scans,

resolution).

Sample Application:

Place 10–20

of the liquid sample onto the center of the crystal.

Note: The compound is a liquid at room temperature. Ensure full coverage of the "active

spot" (usually 1-2 mm diameter).[1]

Data Collection:

Scan range:

.[1]

Accumulation: 16–32 scans.[1]

Resolution:

(Standard) or

(High Res - recommended to attempt splitting the carbonyl peak).

Validation (Self-Check):

Check 1 (Water): Is there a broad hump at

? If yes, dry the sample (anhydrous

) and re-run.

Check 2 (Starting Material): Is the ester
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band at

weak? If so, the reaction is incomplete.

Check 3 (Isomer): Are there peaks at

? If yes, you may have the

-keto ester isomer (10472-24-9) or enol impurities.[1]

Diagram 2: Analytical Workflow

Crude Reaction Mixture

Workup: Wash & Dry (MgSO4)

Acquire FTIR Spectrum
(ATR Method)

Analyze 1740 cm⁻¹ Region

Single Sharp Peak
(1745 cm⁻¹)

No Ester Band

Unreacted Cyclopentanone

Broad/Split Peak
(1740-1745 cm⁻¹)

Strong 1200 cm⁻¹ Band

Target Confirmed
(Methyl 2-(2-oxocyclopentyl)acetate)

Peaks at 1650 cm⁻¹
(Enol/C=C)

Isomer Contamination
(β-Keto Ester)

Click to download full resolution via product page

Caption: Decision tree for interpreting FTIR data during the synthesis of Methyl 2-(2-
oxocyclopentyl)acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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